Ethyl 8-(4-chlorophenyl)-4-(2-ethoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Description
Ethyl 8-(4-chlorophenyl)-4-(2-ethoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a fused heterocyclic compound featuring a pyrazolo[5,1-c][1,2,4]triazine core. This scaffold is characterized by its planar aromatic system, with substituents influencing both electronic and steric properties.
Pyrazolo[5,1-c][1,2,4]triazines are notable for their biological applications, including antiviral activity (e.g., triazavirin and remdesivir derivatives) , though the specific bioactivity of this compound remains underexplored. Its synthesis likely involves cyclocondensation of 5-aminopyrazole precursors with triazine-forming reagents, analogous to methods described for related structures .
Properties
Molecular Formula |
C19H19ClN4O4 |
|---|---|
Molecular Weight |
402.8 g/mol |
IUPAC Name |
ethyl 8-(4-chlorophenyl)-4-(2-ethoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |
InChI |
InChI=1S/C19H19ClN4O4/c1-4-27-15(25)10-14-17(19(26)28-5-2)21-22-18-16(11(3)23-24(14)18)12-6-8-13(20)9-7-12/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
IWJRNELPVUUQFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-(4-chlorophenyl)-4-(2-ethoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolo[5,1-c][1,2,4]triazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors.
Introduction of the 4-chlorophenyl group: This step may involve a substitution reaction using 4-chlorobenzyl chloride or a similar reagent.
Ethoxy-2-oxoethyl group addition: This can be introduced via esterification or alkylation reactions.
Final esterification: The carboxylate group is typically introduced through esterification reactions using ethanol and suitable catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(4-chlorophenyl)-4-(2-ethoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 8-(4-chlorophenyl)-4-(2-ethoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituent patterns, which critically modulate physical, chemical, and biological properties. Below is a comparative analysis:
*Calculated based on structural formula.
Physicochemical Properties
- Melting Points : Substituents significantly affect thermal stability. For example, nitro-substituted derivatives (e.g., ) exhibit higher melting points (>340°C) due to strong intermolecular interactions, whereas ethoxycarbonyl groups reduce crystallinity .
- Solubility: Amino-substituted analogs (e.g., ) show improved aqueous solubility compared to halogenated or esterified variants .
Biological Activity
Ethyl 8-(4-chlorophenyl)-4-(2-ethoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article provides a detailed overview of its synthesis, chemical properties, and biological activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.84 g/mol. The compound features a fused pyrazolo-triazine core that contributes to its unique reactivity and biological activity. The presence of functional groups such as ethoxy and oxoethyl enhances its solubility and potential therapeutic efficacy compared to related compounds.
Synthesis
The synthesis of this compound typically involves multiple steps of organic reactions. Key steps include the formation of the pyrazolo[5,1-c][1,2,4]triazine framework followed by the introduction of the ethoxy and chlorophenyl groups. The detailed synthetic pathway is crucial for understanding how modifications can influence biological activity.
Anticancer Activity
Research has highlighted the anticancer potential of compounds within the pyrazolo[5,1-c][1,2,4]triazine class. For instance, a study demonstrated that derivatives similar to Ethyl 8-(4-chlorophenyl)-4-(2-ethoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine exhibited significant cytotoxic effects against various cancer cell lines. In particular:
- MCF-7 (breast cancer) : IC50 values indicated potent activity.
- HCT-116 (colon cancer) : Similar compounds showed IC50 values around 6.2 µM .
| Compound Type | Cell Line | IC50 Value (µM) |
|---|---|---|
| Pyrazolo Derivative | MCF-7 | Varies (significant) |
| Pyrazolo Derivative | HCT-116 | 6.2 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that related derivatives possess antibacterial and antifungal activities comparable to standard antibiotics. For example:
- Antibacterial Activity : Effective against various pathogenic bacteria.
- Antifungal Activity : Comparable efficacy to established antifungal agents like bifonazole .
The mechanism behind the biological activity of Ethyl 8-(4-chlorophenyl)-4-(2-ethoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine involves multiple pathways:
- Inhibition of Cell Proliferation : By interfering with cell cycle progression.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Enzyme Inhibition : Compounds in this class have been shown to inhibit key metabolic enzymes involved in disease processes.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Breast Cancer : A derivative showed significant inhibition of tumor growth in MCF-7 xenograft models.
- Antimicrobial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria demonstrated substantial inhibitory effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
